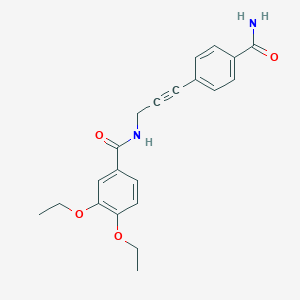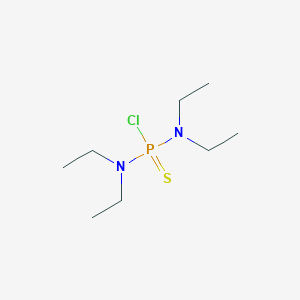
N,N,N',N'-Tetraethylphosphorodiamidothioic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diethylamino)chlorophosphine sulfide is an organophosphorus compound with the chemical formula (Et₂N)₂PClS. This compound is known for its utility in various chemical reactions and its role as a precursor in the synthesis of other organophosphorus compounds. It is a colorless liquid that serves as a masked source of PCl₂⁺.
準備方法
Synthetic Routes and Reaction Conditions
Bis(diethylamino)chlorophosphine sulfide can be synthesized by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ \text{4 Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction involves the substitution of chlorine atoms in phosphorus trichloride with diethylamino groups.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)chlorophosphine sulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
Bis(diethylamino)chlorophosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学的研究の応用
Bis(diethylamino)chlorophosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of bis(diethylamino)chlorophosphine sulfide involves its ability to act as a source of PCl₂⁺. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but lacks the sulfide group.
Tris(diethylamino)phosphine: Contains three diethylamino groups instead of two.
Diethylaminochlorophosphine: Contains only one diethylamino group.
Uniqueness
Bis(diethylamino)chlorophosphine sulfide is unique due to the presence of both diethylamino and sulfide groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical syntheses and industrial applications.
特性
CAS番号 |
4234-61-1 |
|---|---|
分子式 |
C8H20ClN2PS |
分子量 |
242.75 g/mol |
IUPAC名 |
N-[chloro(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20ClN2PS/c1-5-10(6-2)12(9,13)11(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
ABOLDQVTRJWIRN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=S)(N(CC)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


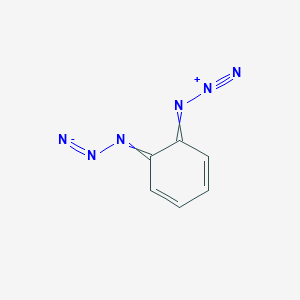
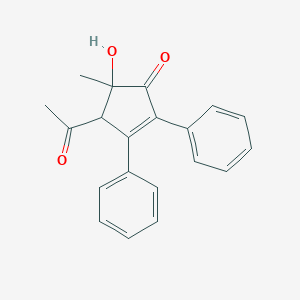
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)


![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
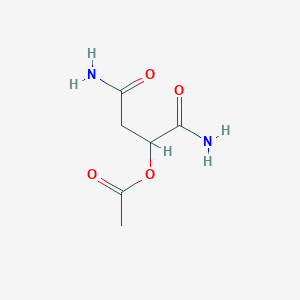
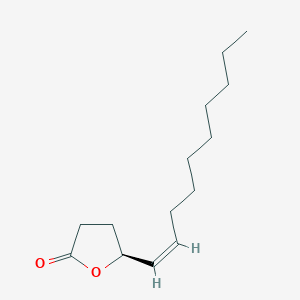
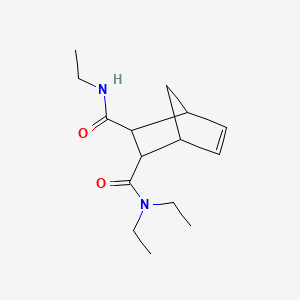


![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
